N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline

S1P5 receptor agonism regioisomer selectivity GPCR pharmacology

N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-85-4) is a synthetic diaryl ether–type secondary aniline derivative with the molecular formula C29H37NO2 and a molecular weight of 431.61 g/mol. It belongs to a structurally defined series of N-benzyl aniline compounds in which a 4-(heptyloxy)benzyl group is attached to the nitrogen atom and a 3-(3-phenylpropoxy) substituent occupies the meta position of the aniline ring.

Molecular Formula C29H37NO2
Molecular Weight 431.6 g/mol
CAS No. 1040690-85-4
Cat. No. B1389493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline
CAS1040690-85-4
Molecular FormulaC29H37NO2
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3
InChIInChI=1S/C29H37NO2/c1-2-3-4-5-9-21-31-28-19-17-26(18-20-28)24-30-27-15-10-16-29(23-27)32-22-11-14-25-12-7-6-8-13-25/h6-8,10,12-13,15-20,23,30H,2-5,9,11,14,21-22,24H2,1H3
InChIKeyPOZAUMQCKDJDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-85-4): Chemical Identity and Functional Class


N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-85-4) is a synthetic diaryl ether–type secondary aniline derivative with the molecular formula C29H37NO2 and a molecular weight of 431.61 g/mol . It belongs to a structurally defined series of N-benzyl aniline compounds in which a 4-(heptyloxy)benzyl group is attached to the nitrogen atom and a 3-(3-phenylpropoxy) substituent occupies the meta position of the aniline ring . The compound has been identified as a selective agonist for the sphingosine-1-phosphate receptor subtype 5 (S1P5/EDG-8), a G-protein-coupled receptor implicated in neurodegenerative and autoimmune disease pathways . It is commercially catalogued as a research-use-only biochemical (e.g., Santa Cruz Biotechnology product sc-330941) and is also known by the synonym HPPB (or 7OHP) .

Why In-Class N-Benzyl Aniline Analogs Cannot Be Freely Substituted for CAS 1040690-85-4


Within the N-[4-(heptyloxy)benzyl]-aniline chemotype, seemingly minor structural modifications—such as moving the phenylpropoxy substituent from the meta (3-) to the para (4-) position on the aniline ring, or shortening the phenylalkyl linker from propoxy to ethoxy—can profoundly alter receptor subtype selectivity, binding pose, and functional activity at S1P receptor family members . These compounds are not simple building blocks but precision receptor-modulating agents whose biological readout depends on the exact spatial arrangement of hydrophobic ether arms. Consequently, selecting the 3-(3-phenylpropoxy) regioisomer (CAS 1040690-85-4) versus the 4-(3-phenylpropoxy) regioisomer (CAS 1040686-87-0), or the two-carbon-shorter phenethyloxy analog (CAS 1040682-24-3), represents a critical experimental choice that cannot be made by price or availability alone . The quantitative evidence below explains why.

Quantitative Differentiation Evidence for N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-85-4)


Regioisomeric Differentiation: 3-(3-Phenylpropoxy) vs. 4-(3-Phenylpropoxy) Substitution on the Aniline Ring

The target compound carries the 3-(3-phenylpropoxy) group at the meta position of the central aniline ring. Its direct positional isomer, N-[4-(heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-87-0), places the identical substituent at the para position. Both compounds share the identical molecular formula (C29H37NO2, MW 431.6) and are available from the same commercial supplier at equivalent pricing (Santa Cruz Biotechnology, sc-330941 and sc-330945, respectively; 500 mg at $284.00 each) . Despite their isosteric nature, the 3-substituted compound has been explicitly annotated as a selective S1P5 receptor agonist, while the 4-substituted isomer is catalogued without this receptor-level annotation and is described as a general organic synthesis reagent . This functional divergence arises because meta vs. para substitution profoundly alters the vector and conformational space accessible to the phenylpropoxy side chain within the S1P5 orthosteric binding pocket, a principle corroborated by published SAR studies on related benzyl ether S1P receptor modulators wherein small changes in substituent position abolished subtype selectivity [1].

S1P5 receptor agonism regioisomer selectivity GPCR pharmacology

Linker-Length Dependent Differentiation: Phenylpropoxy (C3) vs. Phenethyloxy (C2) Ether Side Chain

The target compound features a three-carbon (propoxy) spacer between the terminal phenyl ring and the aniline oxygen (3-phenylpropoxy). The closest linker-shortened analog, N-[4-(heptyloxy)benzyl]-3-(phenethyloxy)aniline (CAS 1040682-24-3), contains a two-carbon (ethoxy) spacer, reducing the molecular weight from 431.6 to 417.6 g/mol . This single methylene deletion alters both the reach and the conformational flexibility of the terminal phenyl group, which in S1P receptor benzyl ether chemotypes has been shown to differentially affect receptor subtype activation profiles [1]. Specifically, published benzyl ether SAR studies demonstrate that subtle changes in linker length can shift selectivity among S1P1, S1P3, and S1P5 subtypes by altering the positioning of the terminal aromatic ring within hydrophobic subpockets [1]. The C3 linker in the target compound provides an extended hydrophobic reach that is geometrically distinct from the C2 analog.

linker SAR S1P5 binding pocket hydrophobic spacer optimization

S1P5 Subtype Selectivity vs. Multi-S1P Agonists: Target Deconvolution Utility

The compound is identified as a selective agonist for the S1P5 receptor (EDG-8), distinguishing it from pan-S1P modulators such as FTY720-P (fingolimod phosphate), which activates S1P1, S1P3, S1P4, and S1P5 indiscriminately, and from dual S1P1/S1P5 agonists such as ceralifimod (ONO-4641) [1]. Ceralifimod exhibits EC50 values of 0.0273 nM at S1P1 and 0.334 nM at S1P5 (approximately 12-fold S1P1-preferring) . In contrast, the target compound's selectivity profile has been described as favoring S1P5 over S1P1–4, making it a valuable tool for isolating S1P5-mediated signaling from S1P1-driven effects such as lymphocyte sequestration and bradycardia . This subtype selectivity is critical in neurodegenerative disease models—particularly multiple sclerosis and Alzheimer's disease—where S1P5 agonism on oligodendrocytes is hypothesized to promote remyelination independently of peripheral immune modulation [2].

S1P5 selective pharmacology target deconvolution multiple sclerosis model

Purity, Storage, and Commercial Availability: Single-Source Procurement Transparency vs. Scattered Catalog Listings

The target compound (CAS 1040690-85-4) is stocked by Santa Cruz Biotechnology under the ChemCruz biochemical product line (sc-330941, 500 mg, $284.00) with specified room-temperature storage conditions and an available certificate of analysis upon request . Its positional isomer (CAS 1040686-87-0, sc-330945) and the simpler 4-methoxy analog (sc-330946) are listed at identical pricing and quantity, enabling direct cost-controlled comparison experiments . In contrast, the phenethyloxy analog (CAS 1040682-24-3) is sourced through a different supplier network (primarily ChemicalBook-referenced vendors in China) without a standardized catalogue listing from the same Western supplier, introducing potential variability in lead time, purity documentation, and lot-to-lot consistency . The Santa Cruz catalogue provides a single-vendor procurement pathway for the target compound and its closest comparators, reducing supply-chain complexity for multi-compound SAR studies.

research chemical procurement purity specification room temperature storage

Predicted Physicochemical Differentiation: Hydrophobicity and Hydrogen-Bonding Properties vs. Deconstructed Analogs

The target compound (C29H37NO2, MW 431.6) contains a secondary amine (1 H-bond donor), two ether oxygens (2 H-bond acceptors), and 15 rotatable bonds, yielding a topologically complex, highly lipophilic architecture with a predicted logP substantially above 6 . The positional isomer (CAS 1040686-87-0) shares these identical calculated properties, underscoring that differentiation between these regioisomers rests on 3D conformational and electronic factors rather than bulk physicochemical descriptors . However, compared to the phenethyloxy analog (C28H35NO2, MW 417.6), the target compound carries an additional methylene group, increasing both molecular weight (+14.0 g/mol, +3.4%) and calculated logP (estimated +0.4–0.6 log units), which may alter membrane permeability, non-specific protein binding, and compound solubility in aqueous assay buffers . The 4-methoxy analog (MW ~417.6) represents a more extreme reduction in lipophilicity and aromatic surface area, eliminating the terminal phenyl group entirely.

cLogP prediction hydrogen bond donor/acceptor drug-likeness parameters

Important Caveat: Limited Availability of Published Quantitative Head-to-Head Pharmacological Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases as of the knowledge cutoff date did not yield peer-reviewed publications reporting quantitative EC50, IC50, or Ki values for N-[4-(heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-85-4) at any S1P receptor subtype or other molecular target [1]. The S1P5 agonist annotation appears to derive from vendor-compiled product descriptions rather than from publicly accessible primary pharmacological datasets . Similarly, no quantitative head-to-head comparison data between the target compound and its positional isomer (CAS 1040686-87-0), phenethyloxy analog (CAS 1040682-24-3), or methoxy analog has been identified in the open literature [2]. Consequently, the evidence items presented above rely on (i) commercial annotation and cataloguing distinctions, (ii) structural and physicochemical inference grounded in published SAR from related benzyl ether chemotypes, and (iii) class-level pharmacological principles derived from the broader S1P5 agonist field. Procurement decisions should weigh this evidence gap and, where feasible, request lot-specific functional validation data from suppliers prior to committing to large-scale purchase.

data gap binding affinity functional assay EC50

Recommended Application Scenarios for N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-85-4)


S1P5-Selective Pharmacological Profiling in Oligodendrocyte and Remyelination Assays

The compound's annotated S1P5 selectivity makes it a candidate tool for dissecting S1P5-mediated signaling in primary oligodendrocyte cultures or oligodendrocyte precursor cell (OPC) differentiation assays . Unlike dual S1P1/S1P5 agonists such as ceralifimod (ONO-4641), the absence of annotated S1P1 activity may allow researchers to attribute observed pro-myelination or neuroprotective effects specifically to S1P5 engagement rather than to confounding S1P1-driven immunomodulation [1]. This is particularly relevant in ex vivo brain slice models of multiple sclerosis where S1P5 is expressed on oligodendrocytes and S1P1 on lymphocytes [2]. Researchers should verify lot-specific S1P5 selectivity via GTPγS or β-arrestin recruitment assays before use in publication-grade studies.

Regioisomer SAR Control in N-Benzyl Aniline Chemical Probe Optimization

When conducting structure-activity relationship (SAR) studies around the N-[4-(heptyloxy)benzyl]-aniline scaffold, the target compound (3-substituted) should be run in parallel with its 4-substituted positional isomer (CAS 1040686-87-0, sc-330945) as a regioisomeric control . Both compounds are available from Santa Cruz Biotechnology at identical pricing ($284.00 per 500 mg), enabling cost-neutral head-to-head comparison [1]. The differential S1P5 annotation between the 3- and 4-substituted isomers provides a built-in phenotype for exploring how meta vs. para ether geometry translates to receptor-level functional selectivity, informing subsequent medicinal chemistry optimization of linker geometry and substitution vectors [2].

Neurodegenerative Disease Target Validation Requiring S1P5-Selective Probe Molecules

In target validation studies for Alzheimer's disease or Huntington's disease where S1P5 agonism has been proposed to enhance blood-brain barrier integrity and reduce neuroinflammation, this compound may serve as a chemical probe to establish target engagement–phenotype relationships . The published literature on the S1P5-selective agonist A-971432 demonstrates that S1P5 agonism improves outcomes in preclinical neurodegeneration models, providing a translational framework into which this compound can be deployed [1]. Given the absence of published potency data for this specific compound, researchers should include a well-characterized S1P5 reference agonist (e.g., A-971432 or ceralifimod) as a positive control in all experimental designs [2].

Multi-Compound Procurement for Academic Screening Core Facilities

For academic screening facilities building S1P receptor-targeted compound libraries, the Santa Cruz Biotechnology ChemCruz catalogue offers a single-vendor sourcing solution for the target compound (sc-330941), its 4-substituted isomer (sc-330945), the 4-methoxy analog (sc-330946), and the 2-methoxy analog (sc-330947) . This single-supplier procurement pathway simplifies purchase-order management, ensures consistent documentation (certificates of analysis, safety data sheets upon request), and enables uniform storage conditions (all listed at room temperature) across the analog set [1]. The equivalent pricing tier ($284.00 per 500 mg across the series) facilitates budget planning for multi-compound screening campaigns without per-compound cost negotiation .

Quote Request

Request a Quote for N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.